Nitric acid;tridecan-1-ol

Description

Nitric Acid (HNO₃): Nitric acid is a highly corrosive, strong mineral acid with significant industrial and laboratory applications. It is a potent oxidizing agent, widely used in fertilizer production (e.g., ammonium nitrate), explosives manufacturing (e.g., nitroglycerin), and as a nitrating agent in organic synthesis . Its ability to donate protons and participate in redox reactions makes it indispensable in chemical processes requiring oxidation or acid catalysis.

Tridecan-1-ol (C₁₃H₂₈O):

Tridecan-1-ol, a long-chain fatty alcohol, is characterized by a 13-carbon aliphatic chain with a hydroxyl group at the terminal position. It is a colorless liquid with a molecular weight of 200.36 g/mol, a melting point of 30–32°C, and a boiling point of 260–262°C . It is utilized in surfactants, cosmetic emollients, and as a precursor in organic synthesis (e.g., epoxide derivatives) . Its thermodynamic properties, such as enthalpy of vaporization (ΔvapH° = 70.5 kJ/mol) and heat capacity (Cp,liquid = 452 J/mol·K), highlight its stability under standard conditions .

Properties

CAS No. |

105415-80-3 |

|---|---|

Molecular Formula |

C13H29NO4 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

nitric acid;tridecan-1-ol |

InChI |

InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4) |

InChI Key |

OGNVOKXGAOIFFW-UHFFFAOYSA-N |

Canonical SMILES |

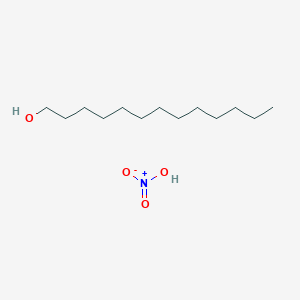

CCCCCCCCCCCCCO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:

C13H28O+HNO3→C13H27ONO2+H2O

Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .

Types of Reactions:

Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.

Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Tridecan-1-ol and nitrogen oxides.

Substitution: Various substituted tridecan-1-ol derivatives

Scientific Research Applications

Nitric acid; tridecan-1-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitric Acid vs. Other Mineral Acids

| Property | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |

|---|---|---|---|

| Acidity (pKa) | -1.4 (strong acid) | -3 (stronger acid) | -1.3 (similar strength) |

| Oxidizing Power | Strong (nitration/redox) | Moderate (dehydration) | Weak (non-oxidizing) |

| Key Applications | Fertilizers, explosives | Battery acid, sulfonation | Metal pickling, pH control |

| Safety Concerns | Corrosive, oxidizer | Highly corrosive | Corrosive, volatile |

Nitric acid’s unique role in nitration reactions (e.g., toluene to trinitrotoluene) distinguishes it from sulfuric and hydrochloric acids, which lack comparable oxidative versatility .

Tridecan-1-ol vs. Other Fatty Alcohols

| Property | Tridecan-1-ol (C₁₃) | Dodecan-1-ol (C₁₂) | Tetradecan-1-ol (C₁₄) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₈O | C₁₂H₂₆O | C₁₄H₃₀O |

| Melting Point (°C) | 30–32 | 24–26 | 38–40 |

| Boiling Point (°C) | 260–262 | 254–256 | 264–266 |

| Solubility in Water | Low (hydrophobic) | Very low | Insoluble |

| Applications | Surfactants, cosmetics | Lubricants, detergents | Emulsifiers, thickeners |

Increasing chain length correlates with higher melting/boiling points and reduced water solubility due to enhanced hydrophobic interactions . Tridecan-1-ol’s intermediate chain length balances fluidity and stability, making it ideal for cosmetic formulations .

Research Findings

- Tridecan-1-ol in Catalysis : Titanium salalen catalysts enable syn-selective epoxidation of tridecan-1-ol derivatives, critical for synthesizing chiral intermediates in pharmaceuticals .

- Nitric Acid in Industry : Over 80% of nitric acid production is dedicated to ammonium nitrate fertilizers, underscoring its agricultural importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.